(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Oximes, such as “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime”, are often used in the field of organic chemistry as reagents . They are known to react with aldehydes and ketones to form more complex compounds .
Mode of Action
The nitrogen atom in the oxime acts as a nucleophile, reacting with the electrophilic carbon in the carbonyl group of aldehydes and ketones . This results in the formation of a new C-N bond .
Biochemical Pathways
Oximes in general are known to participate in various chemical reactions, including alkylation and rearrangement to amides .
Result of Action
The result of the action of oximes can often be predicted based on the type of reaction they are involved in .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the formation of oximes from aldehydes and ketones is often carried out under heating in the presence of a base .
Preparation Methods
The preparation of (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime involves synthetic routes that typically include the reaction of 6-aminopyridine with acetaldehyde oxime under specific conditions . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but it is known that the compound is synthesized for research purposes .
Chemical Reactions Analysis
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products.
Comparison with Similar Compounds
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime can be compared with other similar compounds, such as:
- (1E)-(6-aminopyridin-2-yl)acetone oxime
- (1E)-(6-aminopyridin-2-yl)acetaldehyde hydrazone
These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific applications and reactivity in scientific research .
Properties
CAS No. |
933624-28-3 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
(NZ)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5- |
InChI Key |
HWGIAWUEOPPQSC-UITAMQMPSA-N |
SMILES |
C1=CC(=NC(=C1)N)CC=NO |
Isomeric SMILES |
C1=CC(=NC(=C1)N)C/C=N\O |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.